molecular formula C17H21NO5 B186436 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione CAS No. 6124-15-8

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione

Cat. No. B186436
CAS RN: 6124-15-8
M. Wt: 319.4 g/mol
InChI Key: WCTYRKWIAKUPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione, also known as DMHPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione also has antioxidant properties, which can protect neurons from oxidative stress and damage.

Biochemical And Physiological Effects

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, reducing neuronal damage and death in models of neurodegenerative diseases. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to increase levels of acetylcholine and other neurotransmitters, leading to improved synaptic plasticity and neuronal signaling.

Advantages And Limitations For Lab Experiments

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its limited solubility in water can make it difficult to work with, and its mechanism of action may be affected by other compounds in the experimental system.

Future Directions

There are several potential future directions for research on 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer, particularly in the context of aging and age-related cognitive decline. Further research is also needed to elucidate the precise mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione and to optimize its synthesis and formulation for use in experimental systems.
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione is a promising compound with potential applications in various fields of scientific research. Its ability to improve cognitive function, protect neurons from damage, and inhibit the activity of acetylcholinesterase make it an attractive candidate for further study. With continued research, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione may prove to be a valuable tool in the fight against neurodegenerative diseases and age-related cognitive decline.

Synthesis Methods

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has also been investigated for its neuroprotective properties and its ability to improve cognitive function.

properties

CAS RN

6124-15-8

Product Name

5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-hydroxyethyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO5/c1-22-16-4-3-11(9-17(16)23-2)12-7-14(20)13(15(21)8-12)10-18-5-6-19/h3-4,9-10,12,19-20H,5-8H2,1-2H3

InChI Key

WCTYRKWIAKUPNQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC

SMILES

COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCO)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.